1H-Pyrazole-4-carboxamide, 3-methyl-1-(4-nitrophenyl)-N,5-diphenyl-
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Overview
Description
1H-Pyrazole-4-carboxamide, 3-methyl-1-(4-nitrophenyl)-N,5-diphenyl- is a heterocyclic compound with a pyrazole ring structure. Heterocyclic compounds are known for their wide range of applications in various scientific fields, including pharmaceuticals, agrochemicals, and dyes . The pyrazole ring system is particularly significant due to its presence in numerous biologically active compounds .
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxamide, 3-methyl-1-(4-nitrophenyl)-N,5-diphenyl- typically involves multi-step reactions starting from phenylhydrazine and ethyl 3-oxobutanoate . The structures of the synthesized compounds are characterized using techniques such as IR, 1H NMR, and mass spectrometry .
Chemical Reactions Analysis
1H-Pyrazole-4-carboxamide, 3-methyl-1-(4-nitrophenyl)-N,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazolecarbaldehydes .
Scientific Research Applications
1H-Pyrazole-4-carboxamide, 3-methyl-1-(4-nitrophenyl)-N,5-diphenyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide, 3-methyl-1-(4-nitrophenyl)-N,5-diphenyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with their cell wall synthesis . The compound also exhibits antifungal activity by disrupting the cell membrane integrity of fungal cells .
Comparison with Similar Compounds
1H-Pyrazole-4-carboxamide, 3-methyl-1-(4-nitrophenyl)-N,5-diphenyl- can be compared with other similar compounds, such as:
N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide: This compound also exhibits antimicrobial and antifungal activities.
5-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide: This compound shows moderate antifungal activity.
Properties
CAS No. |
61261-94-7 |
---|---|
Molecular Formula |
C23H18N4O3 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-methyl-1-(4-nitrophenyl)-N,5-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C23H18N4O3/c1-16-21(23(28)24-18-10-6-3-7-11-18)22(17-8-4-2-5-9-17)26(25-16)19-12-14-20(15-13-19)27(29)30/h2-15H,1H3,(H,24,28) |
InChI Key |
YSYPIQHKMZBGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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